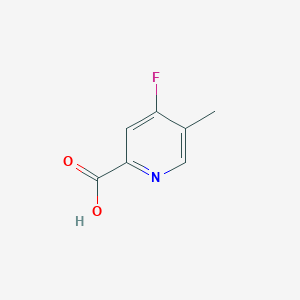

![molecular formula C24H19NO4 B2700771 N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097872-85-8](/img/structure/B2700771.png)

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Synthesis Analysis

In general, amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. For example, in one molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a compound produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can also vary. For example, N-[2-(Furan-2-yl)ethyl]acetamide is a solid compound .Applications De Recherche Scientifique

Biobased Polymer Synthesis

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide is closely related to furan-based compounds, which have significant applications in the synthesis of biobased polymers. For example, 2,5-Bis(hydroxymethyl)furan, a furan derivative, has been used for enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters exhibit promising physical properties for various applications (Jiang et al., 2014).

Pharmaceutical Research

Furan derivatives, similar to N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide, have been studied for their pharmaceutical properties. One study focused on the complex between a DNA sequence and 2,5-Bis(4-guanylphenyl)furan, demonstrating its tight binding and potential therapeutic applications (Laughton et al., 1995).

Polymer Science

Furan-based compounds are also utilized in the field of polymer science. One study reported on the synthesis of furan-based poly(esteramide)s, demonstrating their thermal stability and potential for use in various industrial applications (Triki et al., 2013).

Advanced Material Development

Xanthene derivatives, closely related to N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide, have been used to develop new optically transparent and organosoluble polyamides. These materials exhibit high thermal stability and mechanical strength, making them suitable for advanced material applications (Guo et al., 2015).

Molecular and Spectral Analysis

Furan-based compounds have been extensively studied for their molecular and spectral properties. Studies involving crystallographic and spectroscopic analyses provide insights into their binding interactions and potential applications in fields such as materials science and drug development (Venkatraman et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-24(25-15-18(19-11-5-13-27-19)20-12-6-14-28-20)23-16-7-1-3-9-21(16)29-22-10-4-2-8-17(22)23/h1-14,18,23H,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFUJABSHYMTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2700692.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)

![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)

![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)